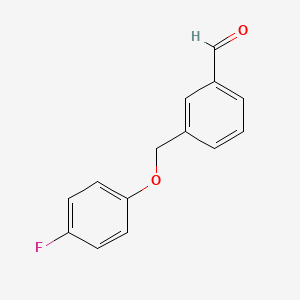

3-((4-Fluorophenoxy)methyl)benzaldehyde

Description

3-((4-Fluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 3-position with a (4-fluorophenoxy)methyl group. This structure combines the reactivity of the aldehyde functional group with the electronic effects of the fluorinated aromatic ether moiety. The compound's molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 230.23 g/mol. Its unique substitution pattern makes it valuable in medicinal chemistry and materials science, particularly in synthesizing semicarbazones and other pharmacologically active derivatives .

Properties

IUPAC Name |

3-[(4-fluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-4-6-14(7-5-13)17-10-12-3-1-2-11(8-12)9-16/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGDDNGXHKNKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)COC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenoxy)methyl)benzaldehyde typically involves the reaction of 4-fluorophenol with benzyl chloride under basic conditions to form 4-fluorophenoxybenzyl chloride. This intermediate is then subjected to a formylation reaction using a suitable formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: 3-((4-Fluorophenoxy)methyl)benzoic acid.

Reduction: 3-((4-Fluorophenoxy)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Fluorophenoxy)methyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

3-(4-Fluorophenoxy)benzaldehyde

- Molecular Formula : C₁₃H₉FO₂; Molecular Weight : 216.21 g/mol.

- Key Differences : Lacks the methylene (-CH₂-) linker present in the target compound. This reduces steric bulk and alters electronic properties, as the oxygen atom is directly conjugated to the benzene ring.

- Applications : Used in synthesizing anticonvulsant semicarbazones (e.g., FPBS, a lead compound with demonstrated activity) .

4-Fluoro-3-methylbenzaldehyde

- Structure : Benzaldehyde with fluorine at the 4-position and a methyl group at the 3-position.

- Molecular Formula : C₈H₇FO; Molecular Weight : 154.14 g/mol.

- Key Differences: Simpler structure without ether or methylene linkages. The methyl group introduces steric hindrance but lacks the electron-withdrawing effects of the fluorophenoxy group.

- Applications : Intermediate in organic synthesis and antibacterial coumarin derivatives .

3-((4-Fluorobenzyl)oxy)benzaldehyde

- Structure : Benzaldehyde substituted with a 4-fluorobenzyloxy group at the 3-position.

- Molecular Formula : C₁₄H₁₁FO₂; Molecular Weight : 230.23 g/mol.

- Key Differences: Contains a benzyloxy group instead of phenoxymethyl, leading to increased lipophilicity and altered metabolic stability.

- Applications : Research reagent in drug discovery .

4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde

- Structure: Benzaldehyde with dual substitution: a 3-fluorophenoxy group at the 4-position and a 3-fluorobenzyl group at the 3-position.

- Molecular Formula : C₂₁H₁₆F₂O₂; Molecular Weight : 338.35 g/mol.

- Key Differences: More complex substitution with two fluorine atoms, enhancing electron-withdrawing effects and steric bulk. Likely exhibits distinct pharmacokinetic profiles compared to mono-substituted analogs .

Structural and Functional Analysis

Electronic Effects

- The fluorine atom in 3-((4-Fluorophenoxy)methyl)benzaldehyde exerts an electron-withdrawing inductive effect, polarizing the aldehyde group and enhancing its electrophilicity.

- The methylene bridge (-CH₂-) isolates the fluorophenoxy moiety from direct conjugation with the benzaldehyde ring, reducing resonance effects compared to compounds like 3-(4-Fluorophenoxy)benzaldehyde .

Metabolic Stability

- Semicarbazone derivatives of fluorophenoxy benzaldehydes (e.g., FPBS) undergo extensive hepatic metabolism, forming carboxylic acids as major metabolites . The methylene group in this compound may slow oxidative metabolism, improving bioavailability.

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₁₄H₁₁FO₂ | 230.23 | 3-(4-Fluorophenoxymethyl) | Drug intermediates, materials |

| 3-(4-Fluorophenoxy)benzaldehyde | C₁₃H₉FO₂ | 216.21 | 3-(4-Fluorophenoxy) | Anticonvulsant semicarbazones |

| 4-Fluoro-3-methylbenzaldehyde | C₈H₇FO | 154.14 | 4-Fluoro, 3-methyl | Antibacterial agents |

| 3-((4-Fluorobenzyl)oxy)benzaldehyde | C₁₄H₁₁FO₂ | 230.23 | 3-(4-Fluorobenzyloxy) | Research reagents |

Biological Activity

3-((4-Fluorophenoxy)methyl)benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated phenoxy group attached to a benzaldehyde moiety. The fluorine atom's position (para) in the phenoxy group significantly influences its chemical reactivity and biological interactions.

Research indicates that this compound exhibits various biological activities, including:

- Antifungal Activity : The compound disrupts cellular antioxidation systems, leading to increased oxidative stress and subsequent cell death. It targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although detailed mechanisms remain to be elucidated.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity | Description | References |

|---|---|---|

| Antifungal | Disruption of cellular antioxidation systems leading to cell death. | |

| Antimicrobial | Potential antimicrobial effects; further studies needed for confirmation. | |

| Pharmaceutical | Investigated as a pharmaceutical intermediate with potential therapeutic uses. |

Antifungal Activity

A study demonstrated that this compound exhibited significant antifungal properties against various strains. The compound was shown to inhibit fungal growth by targeting specific enzymes involved in oxidative stress responses. This finding suggests its potential application in treating fungal infections.

Antimicrobial Research

In a preliminary investigation, this compound was tested against several bacterial strains. Results indicated varying degrees of inhibition, warranting further exploration into its spectrum of activity and potential as an antimicrobial agent.

Comparative Analysis

When compared to structurally similar compounds, such as 3-((3-Fluorophenoxy)methyl)benzaldehyde, the para-substituted analog exhibited distinct biological behaviors. The positioning of the fluorine atom is critical; it influences the compound's reactivity and interaction with biological targets, potentially leading to differences in efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.